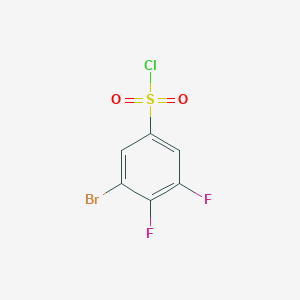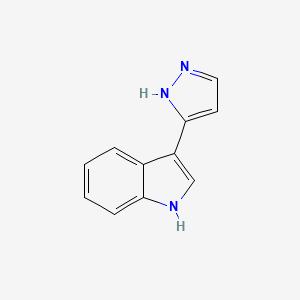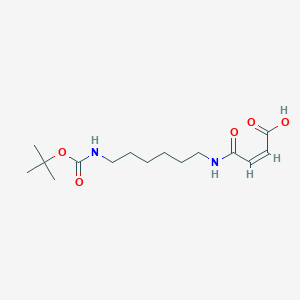
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid typically involves multiple steps:
Protection of the amine group: The starting material, 6-aminohexylamine, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Formation of the enone: The Boc-protected amine is then reacted with an appropriate aldehyde or ketone under basic conditions to form the enone intermediate.
Final coupling: The enone intermediate is coupled with a suitable carboxylic acid derivative, such as an acid chloride or ester, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the enone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols or alkanes
Substitution: Derivatives with different functional groups attached to the amine
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and further functionalization.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure and functional groups.
Medicine
In medicine, this compound may serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amine group can be selectively deprotected to reveal the free amine, which can then interact with specific active sites on enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis for the preparation of barbiturates and other compounds.
Memantine: A compound used in the treatment of Alzheimer’s disease, which acts on NMDA receptors.
Uniqueness
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid is unique due to its combination of a Boc-protected amine and an enone moiety, allowing for selective reactions and functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C15H26N2O5 |
|---|---|
Peso molecular |
314.38 g/mol |
Nombre IUPAC |
(Z)-4-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H26N2O5/c1-15(2,3)22-14(21)17-11-7-5-4-6-10-16-12(18)8-9-13(19)20/h8-9H,4-7,10-11H2,1-3H3,(H,16,18)(H,17,21)(H,19,20)/b9-8- |
Clave InChI |
RUZIVPSDSPCJMP-HJWRWDBZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCCCCCNC(=O)/C=C\C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCCCNC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


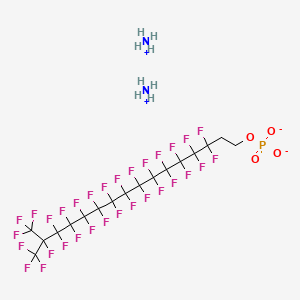
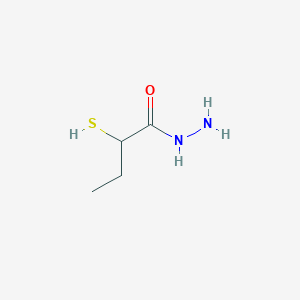
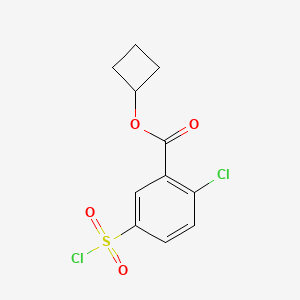
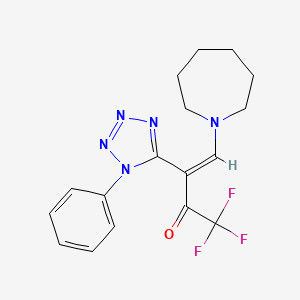
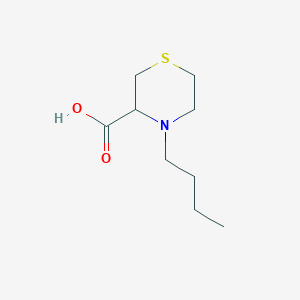
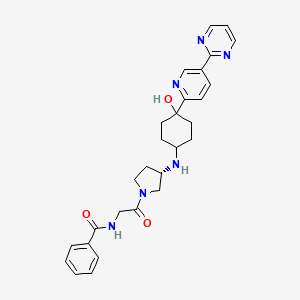

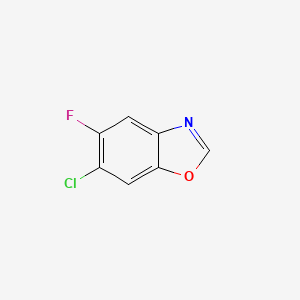

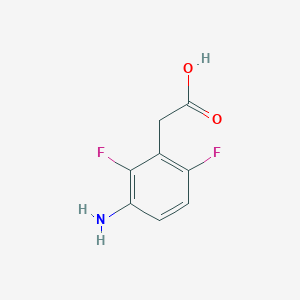
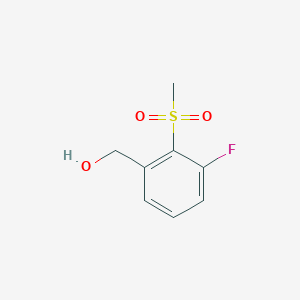
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
